molecular formula C22H24N2O4S2 B7707342 n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) CAS No. 29627-62-1

n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide)

Cat. No.: B7707342
CAS No.: 29627-62-1
M. Wt: 444.6 g/mol
InChI Key: WOBGBOUAUABUFZ-UHFFFAOYSA-N
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Description

N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide): is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) typically involves the reaction of 1,2-phenylenediamine with 4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving the sulfonamide groups.

    Reduction: Reduction reactions can also occur, particularly at the aromatic rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has been investigated as a candidate for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.

Industry: In the industrial sector, N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is used in the production of polymers and other materials. Its unique chemical properties make it suitable for various applications, including as a cross-linking agent.

Mechanism of Action

The mechanism of action of N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide)
  • N,N’-1,2-Phenylenebis(n,4-methylbenzenesulfonamide)
  • N,N’-1,2-Phenylenebis(n,4-ethylbenzenesulfonamide)

Uniqueness: N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is unique due to the presence of dimethyl groups on the benzene rings. These groups can influence the compound’s reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications.

Properties

IUPAC Name

N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-17-9-13-19(14-10-17)29(25,26)23(3)21-7-5-6-8-22(21)24(4)30(27,28)20-15-11-18(2)12-16-20/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBGBOUAUABUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295299
Record name N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29627-62-1
Record name NSC101062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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